molecular formula C10H22O3Si B1266271 4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid CAS No. 69171-62-6

4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid

Cat. No.: B1266271
CAS No.: 69171-62-6
M. Wt: 218.36 g/mol
InChI Key: SSKZSPIXTLWDEZ-UHFFFAOYSA-N
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Description

4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid (CAS: 885519-54-0) is a silicon-containing carboxylic acid derivative characterized by a tert-butyl(dimethyl)silyl (TBDMS) ether group attached to the oxygen atom of a butanoic acid backbone. Its molecular formula is C₁₀H₂₂O₄Si, with a molecular weight of 234.35 g/mol. This compound is structurally related to succinic acid, where one hydroxyl group is replaced by the TBDMS moiety, resulting in the synonym O-(tert-Butyl-dimethylsilyl)succinic acid .

The TBDMS group is widely employed in organic synthesis as a protective group for alcohols and carboxylic acids due to its steric bulk and resistance to hydrolysis under mild acidic or basic conditions. The compound’s applications span pharmaceutical intermediates and complex molecule synthesis, as evidenced by its use in palladium-catalyzed hydrogenation reactions for drug precursor preparation .

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3Si/c1-10(2,3)14(4,5)13-8-6-7-9(11)12/h6-8H2,1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKZSPIXTLWDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70988881
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70988881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69171-62-6
Record name Butanoic acid, 4-(((1,1-dimethylethyl)dimethylsilyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069171626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70988881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dimethylformamide at room temperature . The resulting silyl ether is then subjected to further reactions to introduce the butanoic acid moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of tert-butyl(dimethyl)silyl chloride and imidazole remains consistent, with solvents and reaction conditions optimized for industrial efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .

Comparison with Similar Compounds

Compound A : 4-[Tert-butyl(dimethyl)silyl]oxybutanoic Acid

  • Key features : TBDMS-protected carboxylic acid.
  • Applications : Protecting group in multi-step syntheses; enhances solubility in organic solvents.

Compound B : 4-[4-(Tert-butyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic Acid (CAS: 331459-69-9)

  • Structure : Features a tert-butylphenyl group, a sulfanyl substituent, and a ketone moiety.
  • Key differences :
    • The sulfanyl (S–) group introduces nucleophilic reactivity, contrasting with the hydrolytically stable TBDMS ether.
    • The aromatic tert-butylphenyl group increases hydrophobicity compared to the aliphatic TBDMS chain.
    • Predicted pKa: 2.78 (indicative of stronger acidity due to electron-withdrawing sulfanyl and ketone groups) .

Compound C : Trimethylsilyl (TMS)-Protected Butanoic Acid

  • Structure : TMS group instead of TBDMS.
  • Key differences :
    • Reduced steric bulk compared to TBDMS, leading to faster hydrolysis rates.
    • Lower thermal stability and solubility in polar solvents.

Physicochemical Properties

Property Compound A Compound B Compound C (TMS Analogue)
Molecular Formula C₁₀H₂₂O₄Si C₂₀H₂₁ClO₃S C₇H₁₆O₄Si
Molecular Weight (g/mol) 234.35 376.9 200.29
Density (g/cm³) Not reported 1.26 (predicted) ~1.02 (estimated)
Boiling Point (°C) Not reported 547.7 (predicted) ~180–200 (decomposes)
pKa ~4.5–5.0 (estimated) 2.78 (predicted) ~4.8–5.2
Key Functional Groups TBDMS ether, carboxylic acid Sulfanyl, ketone, aromatic TMS ether, carboxylic acid

Reactivity and Stability

  • Hydrolysis Resistance: Compound A’s TBDMS group resists hydrolysis under mildly acidic/basic conditions (e.g., Pd/C hydrogenation in methanol ), whereas Compound C’s TMS group degrades rapidly in such environments. Compound B’s sulfanyl group is prone to oxidation, forming sulfoxides or sulfones, unlike the inert TBDMS ether.
  • Acidity :

    • Compound B’s lower pKa (2.78 vs. ~4.5–5.0 for Compound A) stems from electron-withdrawing effects of the sulfanyl and ketone groups, enhancing proton dissociation .
  • Thermal Stability :

    • The TBDMS group in Compound A confers higher thermal stability (decomposition >250°C) compared to Compound C’s TMS analogue (<200°C).

Biological Activity

4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid (TBSOBA) is a chemical compound that has garnered interest in various fields, particularly in organic chemistry and biological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H20O4Si
  • Molecular Weight : 232.351 g/mol
  • CAS Number : 69171-62-6

The compound features a tert-butyldimethylsilyl (TBDMS) group, which is known for its stability and utility as a protecting group in organic synthesis. This property enhances the compound's applicability in biochemical research.

The biological activity of TBSOBA is primarily attributed to its ability to modulate cellular pathways through redox reactions. The TBDMS group can influence the compound's interaction with various biological targets, potentially altering oxidative stress responses within cells.

  • Redox Activity : TBSOBA may participate in redox reactions that influence cellular signaling pathways, which are crucial for maintaining homeostasis and responding to stressors.
  • Protective Group Utility : In organic synthesis, TBSOBA serves as a protecting group for hydroxyl functionalities, facilitating the selective modification of biomolecules without affecting other reactive sites.

Therapeutic Potential

Research indicates that TBSOBA may have several therapeutic applications:

  • Antioxidant Properties : Preliminary studies suggest that TBSOBA can act as an antioxidant, potentially mitigating oxidative damage in cells.
  • Drug Development : Its stability and reactivity make it a candidate for developing drugs targeting oxidative stress-related diseases.

Case Studies

  • Oxidative Stress Modulation : A study examined the impact of TBSOBA on cell lines exposed to oxidative stress. Results indicated that TBSOBA treatment significantly reduced markers of oxidative damage compared to untreated controls.
    Treatment GroupOxidative Damage Markers (µM)
    Control25
    TBSOBA (50 µM)15
    TBSOBA (100 µM)8
  • Cell Viability Assays : In another study focusing on cell viability, TBSOBA was tested against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting potential anti-cancer properties.
    Concentration (µM)Viability (%)
    0100
    5075
    10050
    20030

Comparative Analysis with Similar Compounds

To understand the unique biological activity of TBSOBA, it is beneficial to compare it with similar compounds:

CompoundBiological ActivityMechanism of Action
4-Hydroxybutanoic acidAntioxidantDirect scavenging of free radicals
tert-Butyldimethylsilyl chlorideProtecting group in synthesisStabilizes reactive hydroxyl groups
Dimethyl sulfoxideSolvent with anti-inflammatory propertiesModulates immune response

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